![molecular formula C15H13NO5S B15054064 N-(6-Formylbenzo[d][1,3]dioxol-5-yl)-4-methylbenzenesulfonamide](/img/structure/B15054064.png)
N-(6-Formylbenzo[d][1,3]dioxol-5-yl)-4-methylbenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(6-Formylbenzo[d][1,3]dioxol-5-yl)-4-methylbenzenesulfonamide: is a complex organic compound characterized by the presence of a formyl group attached to a benzo[d][1,3]dioxole ring, which is further connected to a 4-methylbenzenesulfonamide moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-Formylbenzo[d][1,3]dioxol-5-yl)-4-methylbenzenesulfonamide typically involves multi-step organic reactions. One common approach is the formylation of benzo[d][1,3]dioxole, followed by sulfonamide formation. The reaction conditions often include the use of formylating agents such as formic acid or formyl chloride, and sulfonamide formation using sulfonyl chlorides in the presence of a base like pyridine or triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
N-(6-Formylbenzo[d][1,3]dioxol-5-yl)-4-methylbenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: N-(6-Carboxybenzo[d][1,3]dioxol-5-yl)-4-methylbenzenesulfonamide.
Reduction: N-(6-Hydroxymethylbenzo[d][1,3]dioxol-5-yl)-4-methylbenzenesulfonamide.
Substitution: Various substituted sulfonamides depending on the nucleophile used.
Applications De Recherche Scientifique
N-(6-Formylbenzo[d][1,3]dioxol-5-yl)-4-methylbenzenesulfonamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific enzymes or receptors.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of N-(6-Formylbenzo[d][1,3]dioxol-5-yl)-4-methylbenzenesulfonamide involves its interaction with molecular targets such as enzymes or receptors. The formyl group can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their function. The sulfonamide moiety can enhance the compound’s binding affinity to specific targets, contributing to its biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(6-Formylbenzo[d][1,3]dioxol-5-yl)acetamide: Similar structure but with an acetamide group instead of a sulfonamide group.
N-(6-Formylbenzo[d][1,3]dioxol-5-yl)-2-chloroacetamide: Contains a chloroacetamide group, which may alter its reactivity and biological activity.
N-(6-Formylbenzo[d][1,3]dioxol-5-yl)-2-(4-methylphenyl)acetamide: Features a 4-methylphenyl group, which can influence its chemical properties and applications.
Uniqueness
N-(6-Formylbenzo[d][1,3]dioxol-5-yl)-4-methylbenzenesulfonamide is unique due to the presence of both a formyl group and a sulfonamide group, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a valuable compound for various research applications.
Propriétés
Formule moléculaire |
C15H13NO5S |
|---|---|
Poids moléculaire |
319.3 g/mol |
Nom IUPAC |
N-(6-formyl-1,3-benzodioxol-5-yl)-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C15H13NO5S/c1-10-2-4-12(5-3-10)22(18,19)16-13-7-15-14(20-9-21-15)6-11(13)8-17/h2-8,16H,9H2,1H3 |
Clé InChI |
FIPZJZLYNHRRSG-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2C=O)OCO3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


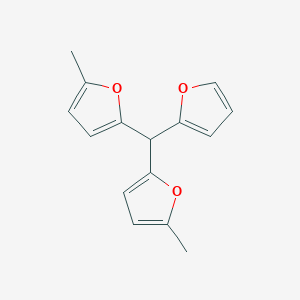
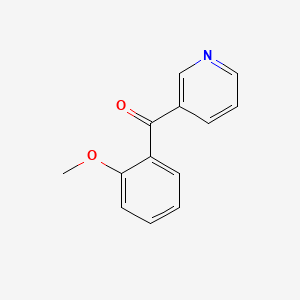
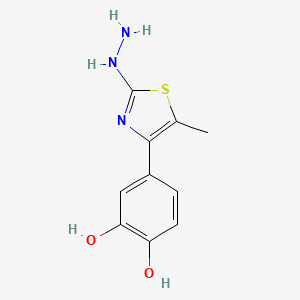
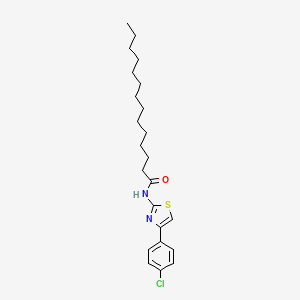
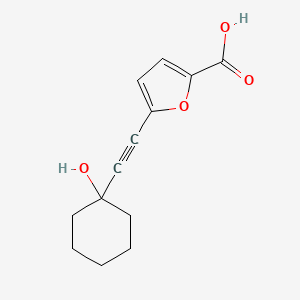
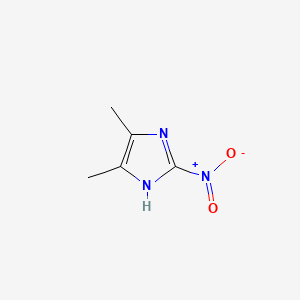

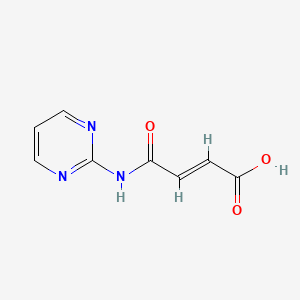
![6-Methyl-1,4,5,6-tetrahydrocyclopenta[C]pyrazol-3-amine](/img/structure/B15054046.png)
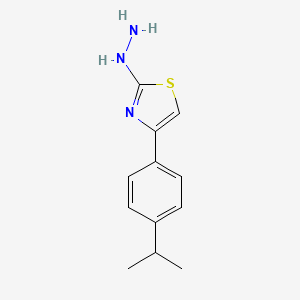
![2-Amino-2-(3-(tert-butyl)bicyclo[1.1.1]pentan-1-yl)acetic acid](/img/structure/B15054061.png)
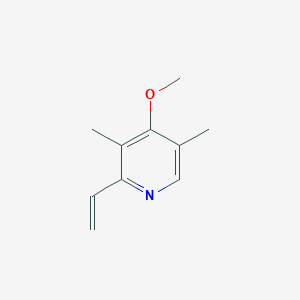

![tert-Butyl 4-(hydroxymethyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxylate](/img/structure/B15054075.png)
